molecular formula C25H20N2O2S B2918900 4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312605-24-6

4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2918900
CAS No.: 312605-24-6
M. Wt: 412.51
InChI Key: IIIPGKONRFQDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamide analogs. This compound is of significant interest in fundamental neuroscience research, particularly in the study of Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels (pLGICs). Structural analogs of this compound have been identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the CLR family . Research indicates that such N-(thiazol-2-yl)benzamide analogs exert their effect through state-dependent inhibition, likely by binding to allosteric sites within the transmembrane and/or intracellular domains of the receptor, thereby non-competitively antagonizing Zn2+- and H+-evoked signaling . The thiazole ring is a privileged structure in medicinal chemistry, known to contribute to diverse biological activities and is a key component in several therapeutic agents . The specific substitution with a 4-acetyl group on the benzamide ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is intended for in vitro applications to help elucidate the complex physiological functions and therapeutic potential of ion channels like ZAC, whose roles are still being defined. Researchers can use this chemical probe to investigate channel gating mechanisms, allosteric modulation, and its potential role in neurological pathways.

Properties

IUPAC Name

4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-10-19(11-9-16)22-23(20-6-4-3-5-7-20)30-25(26-22)27-24(29)21-14-12-18(13-15-21)17(2)28/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIPGKONRFQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N2O2S. The compound features a thiazole ring, which is known for its diverse biological activities. Its structural components include:

  • Acetyl group : Contributing to lipophilicity and potentially enhancing bioavailability.
  • Thiazole moiety : Associated with various pharmacological effects.
  • Phenyl rings : Known to influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.3
HeLa (cervical cancer)12.7
A549 (lung cancer)18.9

The structure-activity relationship (SAR) indicates that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing anticancer activity. The compound demonstrated an ability to induce apoptosis in cancer cells, which is a critical mechanism for anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it exhibits moderate antibacterial activity against various strains of bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.

Case Studies

A recent study focused on the synthesis and evaluation of thiazole derivatives, including this compound. The study reported:

  • Synthesis : The compound was synthesized using a multi-step process involving the reaction of appropriate precursors under controlled conditions.
  • Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against MCF-7 and HeLa cells, with apoptosis being confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Variations and Functional Groups
Compound Name Thiazole Substituents (Position 4/5) Benzamide Substituents Notable Functional Groups Reference
Target Compound 4-(4-methylphenyl), 5-phenyl 4-acetylbenzamide Acetyl, methylphenyl, phenyl -
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) 2-phenoxybenzamide Phenoxy, methylphenyl
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) 4-sulfamoylbenzamide Sulfamoyl, nitrophenyl
3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine 4-(indol-sulfonyl), 5-H N/A Sulfonyl, indole, pyrrolopyridine
  • Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s acetyl group (electron-withdrawing) contrasts with phenoxy (electron-donating) in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, which may alter electronic density on the thiazole ring and influence reactivity or binding interactions .

Physicochemical Properties

Table 3: Thermal and Spectral Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target Compound Not reported Expected: C=O (~1670), NH (~3300) Amide NH: ~13.2–13.5 (singlet) -
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Not reported C=O (1663–1682), NH (3150–3319) Aromatic H: 7.36–8.39
3e (Sulfonamide-thiazole) 257–258 SO₂ (~1350), NH (~3400) Methyl: ~2.49, Aromatic H: 7.47–8.39
  • Spectral Insights :
    • The target compound’s IR spectrum would resemble analogs, with C=O stretches near 1670 cm⁻¹ and NH stretches around 3300 cm⁻¹ .
    • In NMR, the acetyl group’s methyl proton is expected near δ 2.5–2.7, distinct from sulfonamide methyl groups (δ 2.4–2.6) in .
Table 4: Bioactivity Profiles of Selected Analogs
Compound Bioassay Model Activity (% Control) Significance (p-value) Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Plant growth modulation 129.23% <0.05
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Same as above 119.09% <0.05
3e (Sulfonamide-thiazole) Anticancer (Not specified) Not quantified N/A
  • Mechanistic Implications: The target compound’s acetyl group may enhance hydrophobic interactions in biological targets compared to polar sulfamoyl or nitro groups . High activity in phenoxy-substituted analogs (129.23%) suggests that electron-donating groups on benzamide improve bioactivity in plant models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization of precursor thiazole derivatives. For example, intermediates like 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine can be acylated with 4-acetylbenzoyl chloride under anhydrous conditions. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol-DMF mixtures. Structural validation employs NMR (¹H/¹³C), IR, and high-resolution mass spectrometry to confirm functional groups and molecular integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and acetyl groups (δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl in ¹³C).
  • IR : Peaks near 1650–1700 cm⁻¹ confirm amide (C=O) and acetyl (C=O) groups.
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
    Cross-referencing with synthetic intermediates ensures accuracy .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial PPTases (e.g., AcpS) to evaluate binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the thiazole ring formation?

  • Methodological Answer : Key strategies include:

  • Catalyst Selection : Using POCl₃ or PPA (polyphosphoric acid) to promote cyclization at 120–140°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate solubility.
  • Byproduct Mitigation : Adjusting pH during workup (e.g., NH₄OH to precipitate pure products) .
    Yield improvements (>80%) are achievable via DOE (Design of Experiments) approaches .

Q. How do structural modifications (e.g., substituents on the benzamide or thiazole) affect its bioactivity?

  • Methodological Answer : SAR studies reveal:

  • Acetyl Group : Enhances membrane permeability via lipophilicity.
  • 4-Methylphenyl on Thiazole : Stabilizes π-π stacking with bacterial PPTase active sites .
  • Phenyl vs. Heteroaryl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve antibacterial potency but may reduce solubility .
    Computational docking (AutoDock Vina) validates interactions with targets like AcpS .

Q. How can contradictory data on its anticancer efficacy across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Cell Line Variability : Test across panels (NCI-60) to identify lineage-specific effects.
  • Purity Checks : Use HPLC (≥95% purity) to rule out impurity-driven artifacts .
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics to map pathways (e.g., apoptosis vs. autophagy) .

Q. What computational tools are suitable for predicting its ADMET properties?

  • Methodological Answer :

  • SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity).
  • MD Simulations (GROMACS) : Models binding stability with targets over 100-ns trajectories .

Data Analysis and Experimental Design

Q. How to design a robust study comparing its antibacterial activity to known drugs?

  • Methodological Answer :

  • Positive Controls : Use ciprofloxacin (for Gram-negative) and vancomycin (Gram-positive).
  • Dose-Response Curves : 8-point dilutions (0.5–128 µg/mL) in triplicate.
  • Synergy Testing : Check fractional inhibitory concentration (FIC) indices with β-lactams .

Q. What strategies validate target engagement in bacterial PPTase inhibition?

  • Methodological Answer :

  • Enzyme Activity Assays : Monitor malonyl-CoA incorporation into ACP using radiolabeled [¹⁴C]-malonyl-CoA .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) for AcpS .
  • CRISPR Knockout Strains : Test susceptibility in acpS-deficient E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.